molecular formula C11H15NSi B1322038 2-Methyl-4-((trimethylsilyl)ethynyl)pyridine CAS No. 761426-51-1

2-Methyl-4-((trimethylsilyl)ethynyl)pyridine

Cat. No. B1322038
M. Wt: 189.33 g/mol
InChI Key: DDJQNRANZOQFJU-UHFFFAOYSA-N
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Description

2-Methyl-4-((trimethylsilyl)ethynyl)pyridine is a pyridine derivative that is of interest in the field of supramolecular chemistry and organosilicon chemistry. Pyridine-based ligands, such as this compound, are often used as building blocks for the synthesis of more complex molecules due to their ability to coordinate with various metals and participate in a wide range of chemical reactions.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For instance, 2,6-Bis(trimethyltin)pyridine has been synthesized in high yields and used for Stille-type coupling procedures to prepare complex pyridine-based ligands . Although the specific synthesis of 2-Methyl-4-((trimethylsilyl)ethynyl)pyridine is not detailed in the provided papers, similar synthetic strategies may be applicable. The in situ Grignard reaction has been employed to prepare 5-Methyl-2-trimethylsilyl-pyridine, which suggests that Grignard reagents could potentially be used in the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be significantly influenced by the substituents attached to the pyridine ring. For example, the crystal and molecular structure of 5-Methyl-2-trimethylsilyl-pyridine has been characterized, revealing a bending of the trimethylsilyl group towards the nitrogen atom of the pyridine ring . This bending is not due to intramolecular coordination but is an intrinsic property of the heteroarene skeleton. Such structural insights are crucial for understanding the reactivity and coordination properties of these compounds.

Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions. The silicon-carbon bond of 2-(trimethylsilyl)pyridine can be cleaved by reagents such as benzoyl chloride, phthalic anhydride, and ethyl chloroformate, providing a pathway to heterocyclic ketones, keto-acids, esters, and alcohols . These reactions are proposed to proceed through a cyclic four-membered transition state. Understanding these reaction mechanisms is essential for the development of novel synthetic routes and applications of pyridine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of a trimethylsilyl group can affect the compound's polarity, reactivity, and coordination behavior. The study of 2-trimethylsilyl-, 2-trimethylgermyl-, and 2-trimethylstannyl-pyridines has provided insights into the lack of intermolecular coordination in the crystals and solution state of these compounds . Additionally, the synthesis and structural study of a lithium complex of 6-methyl-2-(trimethylsilylamino)pyridine have contributed to the understanding of the coordination chemistry of pyridine derivatives with lanthanoid metals . These properties are critical for the application of these compounds in various fields, including materials science and catalysis.

Scientific Research Applications

Synthesis and Characterization

2-Methyl-4-((trimethylsilyl)ethynyl)pyridine has been utilized in the synthesis and characterization of various organic compounds. For instance, it was used in the preparation of 2-[2-(Trimethylsilyl)ethynyl] pyridine, which was further processed to yield 2,5-bis(2-pyridyl) thiophene, a compound characterized by X-ray crystallography (Al-taweel, 2002).

Chemical Reactions and Polymerization

The compound plays a role in various chemical reactions, including the treatment of halopyridinols to produce furo[3,2-b]pyridines and furo[2,3-b]pyridines through a coupling/cyclization process (Arcadi et al., 2002). It is also involved in the polymerization of acetylenic bonds in 2-ethynylpyridine, contributing to the formation of poly(N-methylethynylpyridinium triflates) with extensive backbone conjugation (Subramanyam et al., 1993).

Molecular Structure Studies

Studies on the molecular structure of compounds related to 2-Methyl-4-((trimethylsilyl)ethynyl)pyridine have been conducted, such as the crystal and molecular structure analysis of 2-Trimethylgermyl- and 2- trimethylstannyl-pyridine, providing insights into the bending of substituents towards the nitrogen heteroatom and the intrinsic properties of the heteroarene skeleton (Riedmiller et al., 1999).

Photophysical Properties

The compound has been investigated for its photophysical properties. For example, Ti(O-i-Pr)(4)/2i-PrMgCl reaction with 2,n-bis[(trimethylsilyl)ethynyl]pyridines resulted in the formation of monotitanated complexes with intense blue fluorescence emission, indicating potential applications in materials science (Takayama et al., 2004).

Miscellaneous Applications

Other applications include its use in the preparation of nitrogen-containing polycyclic delta-lactones (Rudler et al., 2002), and the N-methylation of bis(trimethylsilyl)methyl pyridines, contributing to the understanding of hyperconjugation and molecular rotation barriers (Hassall et al., 2007).

Safety And Hazards

The safety data sheet for a similar compound, 3-[(Trimethylsilyl)ethynyl]pyridine, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

trimethyl-[2-(2-methylpyridin-4-yl)ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NSi/c1-10-9-11(5-7-12-10)6-8-13(2,3)4/h5,7,9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJQNRANZOQFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621190
Record name 2-Methyl-4-[(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-((trimethylsilyl)ethynyl)pyridine

CAS RN

761426-51-1
Record name 2-Methyl-4-[(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Iodo-2-methyl-pyridine (9.5 g, 41.8 mmol) was dissolved in 150 mL dry THF and 18 mL triethyl amine. This mixture was evacuated and backfilled with argon several times to remove oxygen from the solution. Triphenylphosphine (341 mg, 1.25 mmol) and bis(triphenylphosphine)palladium(II)chloride (1.47 g, 2.09 mmol) were added and the reaction mixture was stirred at RT for 1 h. Copper(I)iodide (248 mg, 1.3 mmol) and trimethylsilylacetylen (6.39 g, 6.50 mmol) were added. The reaction mixture was stirred at RT overnight. The solvent was evaporated. The residue was taken up in 500 mL water and extracted three times with ethyl acetate (500 mL each). The combined organic extracts were dried with magnesium sulfate, filtered and evaporated. The crude product was purified by flash chromatography on silica gel (heptane/ethyl acetate gradient 100:0→0:100). The desired product was obtained as a light brown liquid (8.18 g, 99%).
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
341 mg
Type
reactant
Reaction Step Two
Quantity
1.47 g
Type
catalyst
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Three
Quantity
6.39 g
Type
reactant
Reaction Step Four
Quantity
248 mg
Type
catalyst
Reaction Step Four
Yield
99%

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